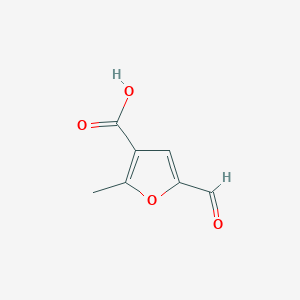

5-Formyl-2-methylfuran-3-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-formyl-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEZQVUZNUMBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Crystallographic Analysis of 5-Formyl-2-methylfuran-3-carboxylic Acid: A Technical Guide for Structural Elucidation

Executive Summary

The structural elucidation of highly functionalized heteroaromatic compounds is a cornerstone of rational drug design and materials science. 5-Formyl-2-methylfuran-3-carboxylic acid is a versatile furan-based building block characterized by a planar aromatic core decorated with competing hydrogen-bonding moieties: a carboxylic acid donor/acceptor, a formyl acceptor, and a furan oxygen.

This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By detailing the causality behind crystallization techniques, data acquisition parameters, and structural refinement, this guide ensures a self-validating workflow for researchers aiming to resolve complex supramolecular networks.

Physicochemical & Structural Profiling

Before initiating crystallization, it is critical to profile the molecule's spatial and electronic parameters. The presence of multiple oxygen atoms creates a competitive hydrogen-bonding landscape. While carboxylic acids typically form centrosymmetric R22(8) dimers, the strongly electronegative formyl oxygen can disrupt this, potentially leading to catemeric (chain-like) assemblies.

Table 1: Physicochemical Properties of 5-Formyl-2-methylfuran-3-carboxylic Acid

| Property | Value | Crystallographic Implication |

| Molecular Formula | C₇H₆O₄ | Requires precise modeling of oxygen atomic displacement parameters. |

| Molecular Weight | 154.12 g/mol | Low molecular weight necessitates high-angle diffraction data for atomic resolution. |

| H-Bond Donors | 1 (-COOH) | Drives the primary supramolecular nucleation event. |

| H-Bond Acceptors | 4 (O atoms) | High probability of polymorphic behavior due to competing H-bond networks. |

| Rotatable Bonds | 2 | Conformational flexibility of the formyl and carboxyl groups relative to the furan ring. |

Experimental Methodology: Single-Crystal Growth

The kinetic trapping of amorphous solids or twinned microcrystals is the primary failure point in furan-carboxylic acid crystallography. To achieve diffraction-quality single crystals, thermodynamic control must be prioritized over rapid precipitation.

Protocol 1: Vapor Diffusion Crystallization

Causality: Vapor diffusion slowly lowers the dielectric constant of the solvent system. This gradual thermodynamic equilibration allows the molecules to navigate the competing formyl vs. carboxyl hydrogen-bonding landscapes, favoring the lowest-energy macroscopic crystal lattice.

-

Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of a polar aprotic solvent (e.g., Ethyl Acetate or Tetrahydrofuran) in a 2-dram inner vial. Rationale: Polar aprotic solvents disrupt premature solute-solute hydrogen bonding, ensuring complete dissolution.

-

Antisolvent Layering: Place the unsealed inner vial into a larger 20 mL outer vial containing 3 mL of a non-polar antisolvent (e.g., n-Hexane or n-Pentane).

-

Chamber Sealing: Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm to create a closed vapor diffusion chamber.

-

Incubation: Store the chamber in a vibration-free environment at a constant 293 K for 48–72 hours.

-

Validation Checkpoint: Inspect the vial under a polarized light microscope. Diffraction-quality crystals should exhibit uniform extinction when rotated under cross-polarizers, confirming they are single domains and not intergrown twins.

SC-XRD Workflow for 5-Formyl-2-methylfuran-3-carboxylic acid structural analysis.

X-Ray Diffraction (XRD) Workflow & Data Acquisition

Once a suitable crystal is identified, data acquisition must be optimized to resolve the positions of the lighter hydrogen atoms, which dictate the supramolecular interactions.

Protocol 2: SC-XRD Data Collection and Reduction

-

Crystal Harvesting and Mounting: Using a micromount (cryoloop), harvest a crystal (approx. 0.2 × 0.15 × 0.1 mm) directly from the mother liquor and submerge it in perfluoropolyether oil (Paratone-N).

-

Causality: The oil prevents solvent evaporation, protects the crystal from atmospheric moisture, and acts as a cryoprotectant that forms an amorphous glass upon freezing, preventing background ice-ring diffraction.

-

-

Cryocooling: Transfer the mounted crystal to the goniometer head under a continuous 100 K nitrogen gas stream.

-

Causality: Low-temperature collection minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map and allowing for the accurate localization of the carboxylic acid proton.

-

-

Validation Checkpoint (Matrix Scan): Collect 20–30 initial frames to determine the primitive unit cell. Cross-reference these cell parameters against the Cambridge Structural Database (CSD) to ensure a novel polymorph or target structure is being analyzed before committing to a 12-hour full data collection.

-

Full Data Collection: Utilize Mo Kα radiation ( λ=0.71073 Å) to collect full sphere data up to a 2θ of 55.0°.

-

Data Reduction: Integrate the frames using standard diffractometer software. Apply a multi-scan absorption correction (e.g., SADABS).

-

Causality: Absorption correction compensates for the varying path lengths of X-rays through the non-spherical crystal, significantly improving the internal agreement factor ( Rint ).

-

Structural Refinement & Intermolecular Interactions

Structure solution is typically performed using dual-space algorithms like SHELXT, followed by full-matrix least-squares refinement on F2 using SHELXL , integrated within the OLEX2 graphical interface .

Refinement Logic

-

Heavy Atoms: All non-hydrogen atoms (C, O) must be refined anisotropically.

-

Hydrogen Atoms: Carbon-bound protons (methyl, furan ring, formyl) are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2−1.5×Ueq(C) ).

-

Carboxylic Proton: The acidic proton should ideally be located in the difference Fourier map and refined freely to accurately determine the O−H⋯O bond distances and angles.

Supramolecular Assembly

The structural integrity of 5-Formyl-2-methylfuran-3-carboxylic acid relies heavily on its hydrogen-bonding network. The primary motif is expected to be a centrosymmetric dimer formed by the carboxylic acid groups, while the furan rings engage in offset π−π stacking to propagate the 3D lattice.

Proposed supramolecular assembly via R2,2(8) hydrogen bonding and π-π stacking.

Data Presentation

The final output of the refinement process yields the fundamental crystallographic parameters. Below is a framework of the expected data structure required for publication and CCDC deposition.

Table 2: Target Crystallographic Data & Refinement Parameters

| Parameter | Expected / Target Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Temperature | 100(2) K |

| Radiation | Mo Kα ( λ=0.71073 Å) |

| 2θ range for data collection | 4.5° to 55.0° |

| Index ranges | -h to h, -k to k, -l to l |

| Refinement method | Full-matrix least-squares on F2 |

| Goodness-of-fit on F2 | ~ 1.05 |

| Final R indices [I > 2σ(I)] | R₁ < 0.05, wR₂ < 0.12 |

| Largest diff. peak and hole | < 0.5 e.Å⁻³ and > -0.5 e.Å⁻³ |

References

-

PubChem Compound Summary for CID 85540267, 5-formyl-2-methylfuran-3-carboxylic acid National Center for Biotechnology Information (NCBI)[Link]

-

Crystal structure refinement with SHELXL Acta Crystallographica Section C: Structural Chemistry[Link]

-

OLEX2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography[Link]

-

The Cambridge Structural Database (CSD) Cambridge Crystallographic Data Centre (CCDC) [Link]

Synthesis and Application Protocols for 5-Formyl-2-methylfuran-3-carboxylic Acid Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

5-Formyl-2-methylfuran-3-carboxylic acid (CAS: 1125-59-3) and its ester derivatives are highly versatile heterocyclic building blocks in modern medicinal chemistry. Recently, these furan derivatives have gained critical importance as precursors for synthesizing indole- and indazole-based inhibitors of bacterial cystathionine γ-lyase (bCSE)[1][2]. Because bCSE is a primary hydrogen sulfide (H₂S) generating enzyme in multidrug-resistant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, its inhibition disrupts bacterial defense mechanisms against oxidative stress. Consequently, derivatives of 5-formyl-2-methylfuran-3-carboxylic acid are now at the forefront of developing novel antibiotic potentiators[3][4].

This application note provides a comprehensive, self-validating guide to the synthesis, mechanistic principles, and downstream functionalization of these critical furan derivatives.

Chemical Properties & Analytical Data

To ensure rigorous quality control during synthesis, reference the fundamental physicochemical parameters of the core building blocks below[5][6].

| Property | 5-Formyl-2-methylfuran-3-carboxylic acid | Methyl 5-formyl-2-methyl-3-furoate |

| CAS Number | 1125-59-3 | 81661-26-9[7] |

| Molecular Formula | C₇H₆O₄[5] | C₈H₈O₄ |

| Molecular Weight | 154.12 g/mol [5] | 168.15 g/mol |

| SMILES | CC1=C(C=C(O1)C=O)C(=O)O[6] | CC1=C(C=C(O1)C=O)C(=O)OC |

| Mass Spectrometry (ESI) | [M-H]⁻ m/z 153.01[6] | [M+H]⁺ m/z 169.05 |

| Physical State | Solid[8] | Yellow Solid[8] |

Mechanistic Insights: Regioselective Furan Functionalization

The synthesis of 5-formyl-2-methylfuran-3-carboxylic acid begins with the Vilsmeier-Haack formylation of methyl 2-methylfuran-3-carboxylate[8][9].

Causality & Expertise: The choice of the Vilsmeier-Haack reaction is dictated by the electronic landscape of the furan ring. Furan is an electron-rich heterocycle. The methyl group at the C2 position donates electron density via hyperconjugation, while the ester group at C3 is electron-withdrawing. This push-pull system makes the C5 position highly nucleophilic and sterically unhindered, perfectly priming it for electrophilic aromatic substitution[1].

When Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF), it generates a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The C5 carbon of the furan attacks this intermediate, forming a Wheland intermediate that rapidly rearomatizes. Subsequent aqueous workup hydrolyzes the iminium species to yield the stable aldehyde[8].

Caption: Mechanistic pathway of the highly regioselective Vilsmeier-Haack formylation at the C5 position.

Downstream Applications: Synthesis of bCSE Inhibitors

The formylated furan is not just an end-product; it is a critical junction in the synthesis of bCSE inhibitors such as NL2 and MNS5 [3][9].

To bridge the furan core to a 6-bromoindole or 6-bromoindazole pharmacophore, the aldehyde is first reduced to an alcohol using Sodium Borohydride (NaBH₄). The resulting hydroxyl group is then substituted with a chloride (using methanesulfonyl chloride) to create a highly reactive electrophile: methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate[9]. This intermediate undergoes N-alkylation with the indole/indazole core, followed by a final saponification to unmask the carboxylic acid, yielding the active antibiotic potentiator[1][2].

Caption: Synthetic workflow for 5-Formyl-2-methylfuran-3-carboxylic acid and downstream bCSE inhibitors.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.

Protocol A: Synthesis of Methyl 5-formyl-2-methyl-3-furoate via Vilsmeier-Haack[9]

-

Reagent Preparation: Cool a reaction flask containing anhydrous DMF (9.28 mmol, ~714 µL) to 0 °C under an inert nitrogen atmosphere.

-

Vilsmeier Reagent Formation: Dropwise, add POCl₃ (7.14 mmol, ~663 µL) to the cold DMF. Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the chloroiminium ion.

-

Substrate Addition: Slowly add methyl 2-methylfuran-3-carboxylate (7.14 mmol, 1.0 g) to the mixture, maintaining the temperature below 15 °C.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 3 hours.

-

Quenching & Workup: Pour the hot mixture onto 20 g of crushed ice. Carefully adjust the pH to 8 using 10% aqueous NaOH while maintaining the temperature between 0–10 °C.

-

Isolation: Filter the resulting precipitate. Wash the solid cake with cold H₂O (3 × 5.0 mL) and dry in vacuo to afford the product as a yellow solid (Yield: ~83%).

Self-Validation Check: Spot the product on a TLC plate and stain with 2,4-dinitrophenylhydrazine (2,4-DNPH). An immediate yellow/orange spot confirms the successful installation of the formyl group. ¹H NMR (DMSO-d6) will show a distinct aldehyde proton singlet at δ 9.56 ppm[8].

Protocol B: Saponification to 5-Formyl-2-methylfuran-3-carboxylic acid[2]

-

Dissolution: Dissolve methyl 5-formyl-2-methyl-3-furoate (10.47 mmol) in 30 mL of Methanol (MeOH).

-

Hydrolysis: Add a solution of NaOH (21.23 mmol, ~846 mg) dissolved in 30 mL of deionized water to the methanolic mixture.

-

Reflux: Heat the mixture to reflux and stir for 3 hours.

-

Solvent Removal: Cool the reaction to room temperature and evaporate the MeOH under reduced pressure.

-

Acidification: Treat the remaining aqueous solution with 10% aqueous HCl dropwise until the pH reaches 1.

-

Isolation: Filter the precipitated free acid, wash thoroughly with cold water, and dry under high vacuum.

Self-Validation Check: The successful hydrolysis is indicated by the complete solubility of the intermediate in the basic aqueous phase, followed by immediate, heavy precipitation upon acidification to pH 1.

Protocol C: Synthesis of Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (bCSE Precursor)[10]

-

Reduction: Dissolve methyl 5-formyl-2-methyl-3-furoate (25.59 mmol, 4.30 g) in a solvent mixture of MeOH (70 mL) and CH₂Cl₂ (35 mL). Cool to 0 °C.

-

Hydride Addition: Slowly add Sodium Borohydride (NaBH₄) (30.64 mmol, 1.16 g). Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

-

Quenching: Quench with water, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate to yield the intermediate alcohol.

-

Chlorination: Dissolve the alcohol in CH₂Cl₂, cool to 0 °C, and treat with Methanesulfonyl chloride (MsCl) and a suitable base (e.g., Et₃N) to form the mesylate, which undergoes in situ displacement by chloride ions (or use LiCl additive) to form the chloromethyl derivative.

-

Purification: Purify via silica gel column chromatography (eluent: petroleum ether−AcOEt, 2:1).

Self-Validation Check: TLC monitoring of the column purification should yield the pure chloromethyl product at an R_f value of approximately 0.3 (in 2:1 petroleum ether/AcOEt)[9].

References

-

Potapov, K. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3568. Retrieved from:[Link]

-

Novikov, R. A., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 30(2), 388. Retrieved from:[Link]

-

Novikov, R. A., et al. (2024). Development of a New Inhibitor of Bacterial Cystathionine γ-Lyase Based on 6-Bromoindole and Aminothiophene. Russian Journal of Dentistry, 58(6), 975-982. Retrieved from:[Link]

Sources

- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EnamineStore [enaminestore.com]

- 6. PubChemLite - 5-formyl-2-methylfuran-3-carboxylic acid (C7H6O4) [pubchemlite.lcsb.uni.lu]

- 7. METHYL 5-FORMYL-2-METHYL-3-FUROATE | 81661-26-9 [chemicalbook.com]

- 8. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

Application Note: 5-Formyl-2-methylfuran-3-carboxylic Acid in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic causality, and validated protocols for scaffold functionalization.

Executive Summary

In modern medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is critical for Fragment-Based Drug Discovery (FBDD). 5-Formyl-2-methylfuran-3-carboxylic acid (CAS: 1125-59-3) has emerged as a privileged bifunctional scaffold. The electron-rich furan ring provides a rigid, heteroaromatic core that frequently serves as a bioisostere for phenyl, pyrrole, or thiophene rings[1].

What makes this molecule exceptionally valuable is the orthogonal reactivity of its two functional groups: a highly electrophilic C5-formyl group and a C3-carboxylic acid. Furthermore, the C2-methyl group provides essential steric shielding, which improves the metabolic stability of the furan ring against oxidative degradation by cytochrome P450 enzymes. This application note details the physicochemical profiling, strategic synthetic sequencing, and validated protocols for utilizing this scaffold in drug discovery.

Physicochemical Profiling & Structural Rationale

To understand why this building block is highly sought after for hit-to-lead optimization, we must evaluate its physicochemical properties against the "Rule of Three" (Ro3), the standard metric for FBDD.

Table 1: Physicochemical Properties of 5-Formyl-2-methylfuran-3-carboxylic acid

| Property | Value | Ro3 Compliance | Pharmacological Significance |

| Molecular Weight | 154.12 g/mol | Yes (< 300) | High ligand efficiency; allows room for mass addition during lead optimization. |

| LogP (Predicted) | ~1.2 | Yes (≤ 3) | Optimal lipophilicity for aqueous solubility and membrane permeability. |

| H-Bond Donors | 1 | Yes (≤ 3) | Carboxylic acid OH serves as a strong directional donor for target binding. |

| H-Bond Acceptors | 4 | Yes (≤ 3) | Furan oxygen, formyl oxygen, and carboxyl oxygens provide multiple interaction vectors. (Marginal exception, highly tolerated) |

| Rotatable Bonds | 2 | Yes (≤ 3) | Low entropic penalty upon binding to the target protein. |

| TPSA | 60.36 Ų | Yes (≤ 60) | Excellent profile for oral bioavailability and potential blood-brain barrier (BBB) penetration. |

Synthetic Versatility & Causality in Workflow Design

When dealing with a bifunctional molecule, the order of operations is the most critical strategic decision. The C5-aldehyde is highly electrophilic, while the C3-carboxylic acid requires activation (e.g., via coupling reagents) to react with nucleophiles.

The Causality of Chemoselectivity: If amide coupling at the C3 position is attempted first using a primary amine, the amine will invariably condense with the unprotected C5-aldehyde to form an unwanted Schiff base (imine)[2]. To circumvent this, medicinal chemists employ one of two strategies:

-

Prioritize Reductive Amination: React the aldehyde first. Once converted to a secondary or tertiary amine, it can no longer form imines, leaving the carboxylic acid free for subsequent amidation.

-

Transient Protection: Esterify the carboxylic acid (e.g., to methyl 5-formyl-2-methylfuran-3-carboxylate) to allow harsh aldehyde modifications, followed by ester hydrolysis[3].

Figure 1: Divergent synthetic workflows utilizing 5-formyl-2-methylfuran-3-carboxylic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating specific in-process controls (IPCs) to ensure reaction fidelity.

Protocol A: Chemoselective Reductive Amination of the C5-Formyl Group

This protocol converts the formyl group into a stable aminomethyl linkage, a common motif in kinase inhibitors[4].

Reagents:

-

5-Formyl-2-methylfuran-3-carboxylic acid (1.0 eq)

-

Secondary Amine (1.1 eq)

-

Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

-

Glacial Acetic Acid (0.1 eq)

-

1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the furan building block and the secondary amine in anhydrous DCE. Add glacial acetic acid.

-

Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack by the amine, forming the transient iminium ion.

-

-

Reduction: After 30 minutes of stirring at room temperature, add NaBH(OAc)3 in portions.

-

Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the reagent is mild enough to wait for the iminium ion to form rather than prematurely reducing the starting aldehyde to an alcohol[4].

-

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the m/z 153 [M-H]⁻ peak disappears, replaced by the product mass.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 to destroy excess hydride and neutralize the acetic acid. Adjust the aqueous layer to the isoelectric point of the newly formed amino acid to ensure successful extraction into Ethyl Acetate (EtOAc).

Protocol B: Orthogonal Amide Coupling at the C3-Carboxylic Acid

Used to generate carboxamide libraries, which are highly prevalent in anti-microbial and anti-cancer agents[5].

Reagents:

-

C5-modified furan-3-carboxylic acid (1.0 eq)

-

Primary Amine (1.2 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

-

Activation: Dissolve the furan acid and HATU in anhydrous DMF. Add DIPEA dropwise at 0 °C.

-

Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is utilized as a sterically hindered, non-nucleophilic base; it deprotonates the carboxylic acid to initiate activation but is too bulky to compete with the primary amine during the coupling phase.

-

-

Coupling: Add the primary amine and allow the reaction to warm to room temperature over 2 hours.

-

In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1). The HOAt active ester can often be visualized as a transient, UV-active spot that consumes the starting material before amine addition.

-

Workup: Dilute with EtOAc. Wash the organic layer thoroughly with 5% aqueous LiCl (3x) to remove the DMF solvent. Follow with 1M HCl (to remove unreacted amine) and saturated NaHCO3 (to remove acidic byproducts).

Case Studies in Drug Discovery

Case Study 1: AKR1C3 Inhibitors for Hepatocellular Carcinoma (HCC)

Aldo-keto reductase family 1 member C3 (AKR1C3) is an enzyme heavily overexpressed in sorafenib-resistant hepatocellular carcinoma. Researchers utilized the 5-formyl-2-methylfuran-3-carboxylate scaffold to design highly potent inhibitors[3]. The furan core perfectly occupies the hydrophobic pocket of the enzyme. By utilizing the Vilsmeier–Haack reaction and subsequent reductive amination on the formyl group, chemists synthesized derivatives that competitively block the enzyme, preventing the reduction of Prostaglandin D2 and halting tumor proliferation.

Figure 2: Pharmacodynamic pathway of furan-based AKR1C3 inhibitors in tumor suppression.

Case Study 2: Anti-Microbial Carbamothioyl-Furan Derivatives

The furan moiety is inherently physiologically active. By coupling the C3-carboxylic acid to various thiourea derivatives, researchers have developed novel carbamothioyl-furan-2-carboxamides. In these architectures, the furan ring acts as a rigid structural linker that optimally orients the carbonyl and thiocarbonyl pharmacophores, resulting in significant anti-bacterial and anti-fungal activity against resistant strains[5].

Quantitative Data: Reaction Optimization Summary

To further guide bench scientists, the following table summarizes the optimized parameters for the chemoselective functionalization of the C5-formyl group, demonstrating how solvent and reagent choices directly impact yield.

Table 2: Optimization of C5-Formyl Reductive Amination

| Reducing Agent | Solvent | Additive | Temp (°C) | Chemoselectivity | Yield (%) |

| NaBH4 | MeOH | None | 0 to 25 | Poor (Alcohol byproduct) | 35% |

| NaCNBH3 | MeOH | AcOH (cat.) | 25 | Good | 68% |

| NaBH(OAc)3 | DCE | AcOH (cat.) | 25 | Excellent (Clean Imine Reduction) | 89% |

| NaBH(OAc)3 | THF | None | 25 | Moderate (Slow reaction) | 55% |

References

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives PubMed Central (PMC)[Link]

-

Systematic Experimental and Computational Studies of Substitution and Hybridization Effects in Solid-State Halogen Bonded Assemblies Crystal Growth & Design - ACS Publications[Link]

-

Discovery of Highly Potent AKR1C3 Inhibitors Treating Sorafenib-Resistant Hepatocellular Carcinoma Journal of Medicinal Chemistry - ACS Publications[Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 PubMed Central (PMC)[Link]

-

Synthesis and Biological Evaluation of New Imine- and Amino-Chitosan Derivatives MDPI[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Cross-Coupling Strategies for 5-Formyl-2-methylfuran-3-carboxylic acid

Executive Summary & Chemical Profile

5-Formyl-2-methylfuran-3-carboxylic acid (CAS: 1125-59-3) is a highly functionalized, densely substituted heteroaromatic building block. Featuring a C2-methyl group, a C3-carboxylic acid, and a C5-formyl group, it offers orthogonal handles for late-stage functionalization in drug discovery. However, deploying this molecule in standard cross-coupling workflows presents a unique mechanistic challenge: furan-3-carboxylic acids are notoriously recalcitrant to standard transition-metal-catalyzed decarboxylation. This guide details the causality behind this barrier and provides two field-proven, self-validating protocols to successfully achieve C3-arylation.

Mechanistic Insights: The C3-Decarboxylation Barrier (E-E-A-T)

In classical Pd/Cu-catalyzed decarboxylative cross-coupling reactions, furan-2-carboxylic acids undergo regioselective monoarylation with relative ease[1]. The adjacent oxygen heteroatom stabilizes the incipient organometallic intermediate via inductive and resonance effects, lowering the activation energy for CO₂ extrusion.

Conversely, the analogous functionalization of furan-3-carboxylic acids is thermodynamically uphill and rarely observed under standard thermal conditions[1]. The C3 position lacks direct alpha-heteroatom stabilization, making standard protodecarboxylation or direct metalation highly disfavored[2].

To circumvent this fundamental electronic barrier, we deploy two orthogonal strategies:

-

Pathway A (Halodecarboxylation-Suzuki): Bypasses direct metalation by converting the unreactive C-COOH to a highly reactive C-Br bond via a radical-mediated halodecarboxylation, followed by standard Suzuki-Miyaura coupling.

-

Pathway B (Decarbonylative Suzuki-Miyaura): Leverages modern step-economic methodologies by converting the carboxylic acid into a mixed anhydride. The Pd(0) catalyst inserts into the C–O bond, and thermal energy drives the extrusion of carbon monoxide (decarbonylation) prior to transmetalation[3],[4],[5].

Crucial Chemoselectivity Note: In both pathways, the C5-formyl group is highly susceptible to unwanted oxidation, radical abstraction, or competitive decarbonylation. Protection of the aldehyde as a 1,3-dioxolane acetal is a mandatory prerequisite to ensure a self-validating, clean reaction profile.

Workflow & Divergent Pathways

Caption: Divergent cross-coupling pathways for 5-Formyl-2-methylfuran-3-carboxylic acid at the C3 position.

Experimental Protocols (Self-Validating Systems)

Protocol A: Halodecarboxylation-Enabled Suzuki Coupling

This three-step sequence is the most robust method for C3-arylation, relying on visual cues (gas evolution) to validate reaction progress.

Step 1: C5-Formyl Protection

-

Suspend 5-Formyl-2-methylfuran-3-carboxylic acid (1.0 equiv) in toluene (0.2 M).

-

Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equiv).

-

Reflux under a Dean-Stark trap for 4 hours. Self-Validation: The reaction is complete when the theoretical volume of water is collected in the trap, indicating full acetal formation.

Step 2: Halodecarboxylation

-

Dissolve the protected acid in DMF (0.1 M). Add lithium acetate (LiOAc, 0.2 equiv) and N-bromosuccinimide (NBS, 1.1 equiv).

-

Heat the mixture to 80 °C. Self-Validation: Vigorous bubbling (CO₂ evolution) will commence at approximately 65–70 °C. The cessation of gas evolution (typically after 2 hours) serves as a reliable macroscopic indicator of complete decarboxylation.

-

Quench with saturated aqueous Na₂S₂O₃ and extract with EtOAc to isolate the 3-bromo intermediate.

Step 3: Suzuki-Miyaura Coupling

-

Combine the 3-bromo intermediate (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%) in a degassed 1,4-dioxane/H₂O mixture (4:1, 0.1 M).

-

Heat at 90 °C for 12 hours. Deprotect the acetal post-coupling using 1M HCl in THF to yield the final C3-arylated product.

Protocol B: Decarbonylative Suzuki-Miyaura Cross-Coupling

Based on the methodology pioneered by Szostak[3],[4], this step-economic protocol bypasses halogenation by utilizing in situ anhydride activation.

Procedure:

-

In a nitrogen-filled glovebox, charge an oven-dried sealed tube with the acetal-protected furan-3-carboxylic acid (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (5 mol%), PCy₃ or dppb ligand (10 mol%), and Na₂CO₃ (2.0 equiv).

-

Add anhydrous 1,4-dioxane (0.2 M) followed by pivalic anhydride (Piv₂O, 1.5 equiv).

-

Seal the tube and heat to 140 °C for 16 hours. Causality & Self-Validation: The addition of Piv₂O forms a highly electrophilic mixed anhydride in situ. Heating to 140 °C is non-negotiable; lower temperatures will fail to provide the activation energy required for CO extrusion from the acyl-Pd(II) intermediate, resulting in ketone formation (acyl cross-coupling) rather than the desired biaryl[5]. A color shift from pale yellow to deep brown/black indicates active Pd(0) speciation and oxidative addition.

Caption: Pd-catalyzed decarbonylative Suzuki-Miyaura cross-coupling catalytic cycle.

Quantitative Data Presentation

| Parameter | Pathway A: Halodecarboxylation + Suzuki | Pathway B: Decarbonylative Suzuki |

| Overall Step Count | 3 Steps (Protection, Bromination, Coupling) | 2 Steps (Protection, Direct Coupling) |

| Primary Catalyst | Pd(dppf)Cl₂ (Standard) | Pd(OAc)₂ / PCy₃ (Requires tuning) |

| Key Intermediate | 3-Bromo-5-(1,3-dioxolan-2-yl)-2-methylfuran | Acyl-Pd(II) Mixed Anhydride |

| Chemoselectivity Risk | Low (Radical bromination is highly selective) | Moderate (Risk of ketone byproduct if T < 130 °C) |

| Typical Overall Yield | 65% – 75% | 50% – 60% |

| Scalability | Excellent (Bench-stable intermediates) | Good (Requires sealed pressure vessels) |

References[1] Forgione, P. et al. "Palladium-catalyzed Decarboxylative Couplings." Synthetic Methods in Drug Discovery, Royal Society of Chemistry, 2016.

URL:[Link][2] Gooßen, L. J. et al. "Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." The Journal of Organic Chemistry, ACS Publications, 2009. URL:[Link][3] Cervantes-Reyes, A. et al. "Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls." Organic Letters, ACS Publications, 2022. URL:[Link][4] Zhou, T. et al. "Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation." Chemical Science, RSC Publishing, 2019. URL:[Link][5] Liu, C. et al. "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids." iScience, Cell Press, 2019. URL:[Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03169C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

5-Formyl-2-methylfuran-3-carboxylic acid in the synthesis of heterocyclic compounds

Application Note: 5-Formyl-2-methylfuran-3-carboxylic acid in the Divergent Synthesis of Bioactive Heterocycles

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Formyl-2-methylfuran-3-carboxylic acid (CAS: 1125-59-3)

Introduction & Structural Rationale

In modern fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS), bifunctional heteroaromatic building blocks are highly prized. 5-Formyl-2-methylfuran-3-carboxylic acid (FMFA) [1] is a uniquely versatile scaffold featuring an electron-rich furan core flanked by two orthogonal electron-withdrawing groups: a highly electrophilic formyl group at the C5 position and a carboxylic acid at the C3 position[2].

The strategic distance and differing electronic demands of these two functional groups allow for precise, chemoselective transformations. By exploiting the inherent reactivity differences between the aldehyde (prone to nucleophilic addition and multicomponent condensations) and the carboxylic acid (requiring activation for amidation or esterification), researchers can achieve divergent synthesis of complex heterocycles such as thiazolidin-4-ones, benzimidazoles, and Ugi-4CR peptidomimetics.

Divergent Synthetic Workflow

The following workflow illustrates the orthogonal reactivity pathways of FMFA.

Caption: Divergent synthetic pathways of 5-Formyl-2-methylfuran-3-carboxylic acid exploiting orthogonal functional groups.

Application Protocol 1: Chemoselective Aldehyde Functionalization (Thiazolidin-4-one Synthesis)

Causality & Design Rationale: Thiazolidin-4-ones are privileged pharmacophores with documented antimicrobial and anticancer activities[3]. The synthesis relies on a three-component condensation between the C5-aldehyde of FMFA, a primary amine, and thioglycolic acid[4]. Chemoselectivity is naturally achieved here: the highly electrophilic aldehyde readily forms a Schiff base with the primary amine under mild heating, while the C3-carboxylic acid remains inert because it requires specific coupling reagents (e.g., HATU, EDC) to form amides. A Dean-Stark apparatus is utilized to continuously remove the water byproduct, driving the equilibrium toward the final cyclized product via Le Chatelier's principle.

Caption: Stepwise mechanism for thiazolidin-4-one assembly via a Schiff base intermediate.

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve FMFA (1.0 eq, 10 mmol) and aniline (1.0 eq, 10 mmol) in 50 mL of anhydrous toluene.

-

Imine Formation: Reflux the mixture for 2 hours until 1 equivalent of water (~0.18 mL) is collected in the trap, indicating complete Schiff base formation.

-

Thia-Michael Addition & Cyclization: Cool the reaction to 60 °C and add thioglycolic acid (1.2 eq, 12 mmol) dropwise. Resume reflux for an additional 6–8 hours.

-

Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted thioglycolic acid and the C3-carboxylic acid proton) and brine.

-

Self-Validation & Analytical Checkpoints:

-

In-process: The collection of exactly two equivalents of water in the Dean-Stark trap (one from imine formation, one from lactamization) validates reaction completion.

-

NMR Validation: Disappearance of the diagnostic aldehyde proton singlet at ~9.6 ppm and the appearance of a characteristic methine proton (S-CH-N) at ~5.8–6.2 ppm in the ¹H NMR spectrum.

-

Application Protocol 2: Carboxylic Acid Directed Cyclization (Benzimidazole Synthesis)

Causality & Design Rationale: Synthesizing benzimidazoles from carboxylic acids and o-phenylenediamine typically requires strong acidic conditions or high-temperature oxidative environments[5]. If FMFA is subjected directly to these conditions, the unprotected C5-aldehyde will aggressively react with the diamine, leading to complex oligomeric mixtures or unwanted bis-Schiff bases. Therefore, a strict protection-deprotection strategy is required. The aldehyde is first masked as a cyclic acetal (dioxolane), allowing the C3-carboxylic acid to be selectively activated using HATU/DIPEA, followed by acid-catalyzed cyclodehydration.

Step-by-Step Methodology:

-

Aldehyde Protection: Reflux FMFA (10 mmol), ethylene glycol (15 mmol), and catalytic p-toluenesulfonic acid (0.5 mmol) in toluene (50 mL) using a Dean-Stark trap until water evolution ceases. Evaporate the solvent to isolate the acetal-protected acid.

-

Amide Coupling: Dissolve the protected intermediate in anhydrous DMF (20 mL). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes to form the active ester (solution turns distinctly yellow). Add o-phenylenediamine (1.1 eq) and stir at room temperature for 4 hours.

-

Cyclodehydration & Deprotection: Dilute the mixture with ethyl acetate, wash with water, and concentrate. Dissolve the crude amide in glacial acetic acid (20 mL) and heat to 80 °C for 6 hours. The acidic conditions simultaneously drive the cyclization to the benzimidazole core and hydrolyze the acetal back to the free aldehyde.

-

Self-Validation & Analytical Checkpoints:

-

In-process: Pouring the acetic acid mixture into ice water should yield a heavy precipitate of the product.

-

NMR Validation: ¹³C NMR must show the highly deshielded benzimidazole C=N quaternary carbon at ~150–155 ppm, while the ¹H NMR will confirm the return of the aldehyde proton at ~9.6 ppm.

-

Application Protocol 3: The Ugi Four-Component Reaction (Ugi-4CR)

Causality & Design Rationale: The Ugi-4CR is a premier isocyanide-based multicomponent reaction that couples an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide (peptidomimetic)[6]. If unprotected FMFA is used, it acts as both the aldehyde and the carboxylic acid. Because the rigid furan ring prevents the C3 and C5 groups from meeting to form a stable monomeric lactam, an unprotected FMFA will undergo step-growth Ugi polymerization. To synthesize discrete small molecules, the C3-carboxylic acid must be pre-esterified (e.g., as a methyl ester), allowing the C5-aldehyde to react cleanly with an external carboxylic acid component. The reaction is performed in methanol, as polar protic solvents stabilize the critical nitrilium ion intermediate[6].

Step-by-Step Methodology:

-

Pre-reaction: Ensure FMFA is converted to Methyl 5-formyl-2-methylfuran-3-carboxylate (via standard Fischer esterification).

-

Component Assembly: In a 20 mL vial, dissolve the esterified FMFA (1.0 eq, 5 mmol) and benzylamine (1.0 eq, 5 mmol) in HPLC-grade methanol (10 mL). Stir for 30 minutes at room temperature to allow pre-formation of the imine.

-

Mumm Rearrangement Initiation: Add acetic acid (1.0 eq, 5 mmol) followed by tert-butyl isocyanide (1.0 eq, 5 mmol).

-

Incubation: Stir the sealed vial at room temperature for 24 hours. The sequence follows iminium ion formation, isocyanide attack (nitrilium ion generation), carboxylate trapping, and the irreversible Mumm rearrangement to form the stable bis-amide.

-

Self-Validation & Analytical Checkpoints:

-

In-process: As the highly polar Ugi product forms, it often precipitates directly out of the methanolic solution.

-

Mass Spectrometry: LC-MS is the gold standard here; the spectrum should show the exact mass of the combined four components minus one molecule of water [M+H]⁺.

-

Quantitative Data & Optimization Summary

The following table summarizes the optimized conditions and expected validation metrics for the divergent pathways originating from FMFA.

| Target Scaffold | Reactive Site on FMFA | Reagents & Conditions | Expected Yield | Key Analytical Validation Marker |

| Thiazolidin-4-one | C5 (Aldehyde) | Aniline, Thioglycolic acid, Toluene, Dean-Stark (110 °C, 8h) | 75–82% | ¹H NMR: S-CH-N methine peak at ~5.8–6.2 ppm |

| Benzimidazole | C3 (Carboxylic Acid) | 1. Ethylene glycol, p-TsOH2. o-Phenylenediamine, HATU3. AcOH (80 °C, 6h) | 60–68% (Over 3 steps) | ¹³C NMR: Benzimidazole C=N peak at ~152 ppm |

| Ugi-4CR Peptoid | C5 (Aldehyde)* | Benzylamine, t-Butyl isocyanide, Acetic acid, MeOH (RT, 24h) | 85–90% | Mass Spec: Exact mass of[A+B+C+D - H₂O] |

*Requires prior esterification of the C3-carboxylic acid to prevent uncontrolled Ugi polymerization.

References

-

NextSDS. Chemical Substance Information for 5-formyl-2-methylfuran-3-carboxylic acid.[1] URL:[Link]

-

ACS Omega. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores.[6] URL:[Link]

-

ResearchGate. Synthesis and biological evaluation of novel 2-heteroarylimino-1,3-thiazolidin-4-ones as potential anti-tumor agents.[3] URL:[Link]

-

Heterocyclic Letters. Synthesis of 4-Thiazolidinones: A Review.[4] URL: [Link]

-

ACS Sustainable Chemistry & Engineering. Polydopamine: An Amine Oxidase Mimicking Sustainable Catalyst for the Synthesis of Nitrogen Heterocycles under Aqueous Conditions.[5] URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 5-Formyl-2-methylfuran-3-carboxylic acid

Welcome to the technical support center for the oxidation of 5-Formyl-2-methylfuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific chemical transformation. Our goal is to equip you with the scientific rationale and practical steps to optimize your reaction conditions and achieve high yields of the desired product, 2-methylfuran-3,5-dicarboxylic acid.

Introduction: The Chemistry and Challenges

The oxidation of the aldehyde group in 5-Formyl-2-methylfuran-3-carboxylic acid to a carboxylic acid is a crucial step in the synthesis of various specialty chemicals and pharmaceutical intermediates. The target molecule, 2-methylfuran-3,5-dicarboxylic acid, is a valuable building block. While the oxidation of aldehydes to carboxylic acids is a fundamental organic transformation, the specific structure of this substrate presents unique challenges. The presence of the electron-rich furan ring, a methyl group, and an existing carboxylic acid moiety can lead to side reactions and purification difficulties.

The Pinnick oxidation, which utilizes sodium chlorite (NaClO2) under mildly acidic conditions, is a highly effective and selective method for this type of transformation, particularly for α,β-unsaturated aldehydes and substrates with sensitive functional groups.[1][2] This guide will focus on troubleshooting and optimizing the Pinnick oxidation for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the oxidation of 5-Formyl-2-methylfuran-3-carboxylic acid?

A1: The Pinnick oxidation is the most recommended method due to its mildness and high selectivity for aldehydes.[1][3] A typical starting protocol involves dissolving the 5-Formyl-2-methylfuran-3-carboxylic acid in a suitable solvent system, such as a mixture of tert-butanol and water. Sodium chlorite (NaClO2) is used as the oxidant, and a phosphate buffer (e.g., sodium dihydrogen phosphate) is employed to maintain a mildly acidic pH, which is crucial for the formation of the active oxidant, chlorous acid (HClO2).[1][2] The use of a scavenger to trap the reactive hypochlorous acid (HOCl) byproduct is essential to prevent side reactions.[1][2]

Q2: Why is a scavenger necessary, and what are the best options?

A2: During the Pinnick oxidation, hypochlorous acid (HOCl) is generated as a byproduct.[1][4] HOCl is a reactive oxidizing agent that can lead to undesired side reactions, such as chlorination of the electron-rich furan ring or other oxidative degradation pathways.[1][2] Scavengers are added to the reaction mixture to selectively react with and neutralize HOCl.[2]

Common and effective scavengers include:

-

2-Methyl-2-butene: This is a highly effective scavenger for trapping HOCl.[2][3]

-

Hydrogen Peroxide (H2O2): H2O2 can also be used as a scavenger, and its byproducts (water and oxygen) are benign and do not interfere with the primary reaction.[1]

Q3: How do I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] A suitable mobile phase should be chosen to achieve good separation between the starting material (aldehyde) and the product (dicarboxylic acid). Staining the TLC plate with an appropriate reagent, such as potassium permanganate, can help visualize both the starting material and the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on chemical principles.

Issue 1: Low or No Conversion of the Starting Material

Possible Causes:

-

Incorrect pH: The formation of the active oxidant, chlorous acid, is pH-dependent.[1] If the reaction medium is not sufficiently acidic, the rate of oxidation will be slow.

-

Decomposition of Sodium Chlorite: Sodium chlorite can be unstable. If the reagent is old or has been improperly stored, its effectiveness may be compromised.

-

Insufficient Oxidant: The stoichiometry of the oxidant to the substrate may be too low.

Solutions:

-

Optimize pH: Use a phosphate buffer (e.g., NaH2PO4) to maintain the pH in the optimal range of 3-4.[2] You can monitor the pH of the reaction mixture and adjust as necessary.

-

Use Fresh Reagents: Ensure that the sodium chlorite is of high quality and has been stored correctly.

-

Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of sodium chlorite (e.g., from 1.5 to 2.0 equivalents) relative to the starting aldehyde.

Issue 2: Formation of Unidentified Byproducts

Possible Causes:

-

Furan Ring Oxidation/Chlorination: The electron-rich furan ring is susceptible to electrophilic attack by the HOCl byproduct, leading to chlorination or oxidative ring-opening.[1][6]

-

Oxidative Decarboxylation: Under harsh conditions, decarboxylation of the existing carboxylic acid or the newly formed one might occur.

-

Methyl Group Oxidation: While less likely under mild Pinnick conditions, oxidation of the methyl group is a potential side reaction with stronger oxidants.

Solutions:

-

Efficient Scavenging: Ensure an adequate amount of a scavenger (e.g., 2-methyl-2-butene or H2O2) is present from the beginning of the reaction to effectively quench HOCl.[1][2]

-

Control Reaction Temperature: Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions.

-

Inert Atmosphere: While not always necessary for Pinnick oxidations, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidative side reactions.[7]

Issue 3: Difficulty in Purifying the Product

Possible Causes:

-

Low Solubility of the Product: Furan dicarboxylic acids often have low solubility in common organic solvents, making purification by standard column chromatography challenging.[5]

-

Structurally Similar Impurities: The starting material and the product have similar polarities, which can make their separation by chromatography difficult. The presence of partially oxidized intermediates like 5-formyl-2-furancarboxylic acid (FFCA) is a common issue in similar syntheses.[5]

Solutions:

-

Acid-Base Extraction: Utilize the acidic nature of the dicarboxylic acid product. After the reaction, quench and dilute the mixture, then extract with an organic solvent to remove non-acidic impurities. Adjust the pH of the aqueous layer to be basic (e.g., with NaOH) to dissolve the dicarboxylic acid as its salt. Wash this basic aqueous layer with an organic solvent to remove any remaining neutral or basic impurities. Finally, carefully acidify the aqueous layer (e.g., with HCl) to precipitate the pure dicarboxylic acid product, which can then be collected by filtration.[5]

-

Recrystallization: If the purity after extraction is still not satisfactory, recrystallization from a suitable solvent system can be an effective final purification step.[8]

-

Esterification for Purification: In cases of persistent impurities, converting the crude dicarboxylic acid to its diester can facilitate purification by chromatography or distillation. The purified diester can then be hydrolyzed back to the dicarboxylic acid.[9]

Experimental Protocols & Data

Optimized Pinnick Oxidation Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Formyl-2-methylfuran-3-carboxylic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Addition of Buffer and Scavenger: Add sodium dihydrogen phosphate (NaH2PO4, 1.5 eq) and 2-methyl-2-butene (2.0 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Oxidant: In a separate flask, dissolve sodium chlorite (NaClO2, 1.5 eq) in water. Add the sodium chlorite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or HPLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3). Adjust the pH to ~8-9 with a saturated sodium bicarbonate (NaHCO3) solution. Wash the aqueous layer with ethyl acetate to remove neutral impurities.

-

Isolation: Acidify the aqueous layer to pH ~2-3 with 1M HCl. The product, 2-methylfuran-3,5-dicarboxylic acid, should precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purify by recrystallization.

Table 1: Summary of Key Reaction Parameters and Their Impact

| Parameter | Recommended Range | Impact on Reaction | Troubleshooting Consideration |

| Solvent | t-BuOH/H₂O (1:1) | Biphasic system aids in dissolving both organic substrate and inorganic reagents. | Adjusting the ratio may improve solubility and reaction rate. |

| Oxidant | NaClO₂ (1.5 - 2.0 eq) | Primary oxidizing agent. | Use fresh, high-purity NaClO₂. Insufficient amount leads to incomplete conversion. |

| Buffer | NaH₂PO₄ (1.5 eq) | Maintains optimal pH for chlorous acid formation. | Incorrect pH can halt the reaction or promote side reactions. |

| Scavenger | 2-Methyl-2-butene (2.0 eq) or H₂O₂ (1.5 eq) | Prevents side reactions by quenching HOCl. | Essential for clean conversion and high yield. |

| Temperature | 0 °C to Room Temp | Controls reaction rate and minimizes side reactions. | Higher temperatures can lead to decomposition and byproduct formation. |

| Reaction Time | 2 - 24 hours | Varies depending on substrate reactivity and scale. | Monitor by TLC/HPLC to determine the optimal time. |

Visualizing the Reaction Pathway

Caption: Reaction pathway for the Pinnick oxidation of 5-Formyl-2-methylfuran-3-carboxylic acid.

References

-

Wikipedia. Pinnick oxidation. [Link]

-

Grokipedia. Pinnick oxidation. [Link]

-

SynArchive. Pinnick-Lindgren Oxidation. [Link]

- Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(49), 29399-29409.

-

WordPress. Bleach (NaOCl) Oxidation. [Link]

- Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Physical Sciences - Chemistry, 10(49).

- Google Patents.

-

ACS Publications. Hydrogen Peroxide Oxygenation of Furan-2-carbaldehyde via an Easy, Green Method. [Link]

-

University of Southampton. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

- Google Patents.

-

ACS Publications. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. [Link]

- Google Patents. CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.

-

Wiley Online Library. Selective aerobic oxidation of 5-(hydroxymethyl)furfural to 5- formyl-2-furancarboxylic acid in water. [Link]

-

ScienceDirect. Piezocatalytic oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid over Pt decorated hydroxyapatite. [Link]

-

Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. [Link]

-

Organic Preparations and Procedures International. OXIDATION OF FURFURALDEHYDES WITH SODIUM CHLORITE. [Link]

-

ACS Publications. Reactions of Furan Compounds. XI. Side Chain Reactions of Furfural and Furfuryl Alcohol over Nickel-Copper and Iron-Copper Catalysts1. [Link]

-

Chemguide. OXIDATION OF ALDEHYDES AND KETONES. [Link]

-

National Center for Biotechnology Information. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. [Link]

-

Organic Syntheses. 4-METHOXYPHENYLACETIC ACID. [Link]

-

PubMed. Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. [Link]

-

Chemistry World. Atom-swapping reaction turns furans into pyrroles. [Link]

-

Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

-

ACS Publications. Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. [Link]

-

PubMed. Sequential oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an evolved aryl-alcohol oxidase. [Link]

-

MDPI. Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. [Link]

- Google Patents. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.

-

ResearchGate. Enzyme-Catalyzed Oxidation of 5-Hydroxymethylfurfural to Furan-2,5-dicarboxylic Acid | Request PDF. [Link]

-

MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

-

National Center for Biotechnology Information. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. [Link]

-

Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]

-

Khan Academy. Oxidation of aldehydes using Tollens' reagent (video). [Link]

-

Reddit. Oxidation "Flow Chart" for Aldehydes, Ketones. [Link]

-

ResearchGate. Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst | Request PDF. [Link]

-

ResearchGate. Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water | Request PDF. [Link]

-

Semantic Scholar. Synthesis of 2,5‐Diformylfuran and Furan‐2,5‐Dicarboxylic Acid by Catalytic Air‐Oxidation of 5‐Hydroxymethylfurfural. Unexpectedly Selective Aerobic Oxidation of Benzyl Alcohol to Benzaldehyde with Metal=Bromide Catalysts. [Link]

-

MDPI. Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. [Link]

-

Encyclopedia.pub. Synthesis of 2,5-Furandicarboxylic Acid. [Link]

Sources

- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 2. Pinnick oxidation â Grokipedia [grokipedia.com]

- 3. synarchive.com [synarchive.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid - Google Patents [patents.google.com]

Technical Support Center: Purification of 5-Formyl-2-methylfuran-3-carboxylic Acid

Welcome to the technical support resource for the purification of crude 5-Formyl-2-methylfuran-3-carboxylic acid (FMCA). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity FMCA. We will delve into common issues, provide logical troubleshooting steps, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The causality behind each problem is explained, followed by a step-by-step resolution protocol.

Issue 1: My crude product is a dark, sticky oil and fails to crystallize.

Question: I've completed the synthesis and after the initial work-up, I'm left with a dark brown, viscous oil. Attempts to induce crystallization by cooling or scratching have failed. What's causing this and how can I isolate a solid product?

Probable Causes & Expert Analysis: The physical state of your crude product is a strong indicator of significant impurities. Furan compounds, especially those with aldehyde functionalities, are prone to degradation and polymerization under acidic, basic, or high-temperature conditions, often forming dark, tarry substances[1]. The stickiness suggests the presence of lower molecular weight impurities or residual solvent, which act as a eutectic mixture, depressing the melting point and inhibiting lattice formation.

Step-by-Step Troubleshooting Protocol:

-

Initial Solvent Treatment: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away non-polar impurities and may induce crystallization of the more polar FMCA.

-

Charcoal Treatment: If the color is intense, it indicates polymeric or highly conjugated impurities. Dissolve the crude oil in a minimum amount of a suitable polar solvent (e.g., ethyl acetate or hot water). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture gently for 15-20 minutes, then filter hot through a pad of celite to remove the charcoal.[2] This process adsorbs many colored impurities.

-

Acid-Base Extraction: This is a highly effective method for separating acidic compounds like FMCA from neutral or basic impurities. Please refer to the detailed protocol in Section III: Detailed Experimental Protocols .

-

Re-evaluation of Work-up: Ensure that your initial work-up procedure effectively neutralized any strong acids or bases used in the reaction. Residual catalysts can promote degradation during concentration.[3]

Issue 2: After recrystallization, the yield is extremely low.

Question: I managed to get a solid, but after recrystallizing it from my chosen solvent system, I recovered less than 20% of the material. Why is my yield so poor?

Probable Causes & Expert Analysis: Low recrystallization yield is a classic problem that can stem from several factors. The most common are:

-

High Solubility in Cold Solvent: The chosen solvent may be too effective, keeping a significant portion of your product dissolved even at low temperatures.

-

Co-crystallization of Impurities: Some impurities, particularly those structurally similar to FMCA, can get trapped in the crystal lattice of your product.[4] This is a known issue for furan carboxylic acids.[4]

-

Excessive Solvent Volume: Using too much solvent to dissolve the crude product is a very common error, ensuring that the solution never becomes saturated enough for efficient crystallization upon cooling.

-

Premature Crystallization: If the solution cools too quickly or is filtered while cold, product can be lost on the filter paper.

Step-by-Step Troubleshooting Protocol:

-

Optimize Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold. Test a range of solvents and binary mixtures. For a carboxylic acid like FMCA, consider solvents like water, ethanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes or ethanol/water.

-

Use Minimal Hot Solvent: Heat your chosen solvent and add it portion-wise to your crude solid until it just dissolves. This ensures the solution is saturated.

-

Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator. Rapid cooling leads to smaller, less pure crystals.

-

Recover from Mother Liquor: Don't discard the filtrate (mother liquor) immediately. Concentrate it by 50-70% and cool it again to recover a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.

Issue 3: Impurities are co-eluting with my product during column chromatography.

Question: I'm using column chromatography on silica gel, but my TLC analysis shows that one or more impurities have a very similar Rf value to my product, making separation impossible. How can I improve the separation?

Probable Causes & Expert Analysis: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen stationary phase (silica) and mobile phase (eluent) to resolve. The aldehyde and carboxylic acid groups on FMCA make it quite polar. Common impurities from synthesis might include unreacted starting materials or side-products with similar functionalities.[5][6]

Step-by-Step Troubleshooting Protocol:

-

Adjust Eluent Polarity: Systematically screen different solvent systems using TLC.[3] A good target Rf for the product is between 0.25 and 0.35 for optimal separation.

-

If the spots are too high (high Rf), decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

-

If the spots are too low (low Rf), increase the eluent polarity.

-

-

Incorporate an Acid Modifier: Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can dramatically improve the chromatography of carboxylic acids.[7] It protonates the carboxylic acid, preventing "tailing" on the silica gel and often sharpening the peaks, which can resolve co-eluting spots.

-

Consider a Different Stationary Phase: If silica gel fails, consider using a different adsorbent. Alumina (basic or neutral) or reverse-phase silica (C18) are common alternatives that offer different selectivity.

-

Dry Loading: Instead of dissolving the crude product in the eluent ("wet loading"), pre-adsorb it onto a small amount of silica gel.[3] This often results in a tighter band at the start of the column and improved separation.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the best primary purification method for my crude FMCA?

The optimal method depends on the nature and quantity of impurities. A logical decision-making process is crucial.

Decision Tree for Purification Method Selection

Caption: Step-by-step workflow for purification via acid-base extraction.

-

Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. [3]The acidic FMCA will react to form its sodium salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.

-

Combine Aqueous Layers: Pool the aqueous layers from all extractions.

-

Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.

-

Acidification: Cool the aqueous layer in an ice bath and carefully add a strong acid (e.g., 1M or 2M HCl) dropwise with stirring. The pure FMCA will precipitate out as a solid as the solution becomes acidic (target pH ≈ 2).

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

IV. References

-

BenchChem. (2025). Technical Support Center: Purification of Furan Reaction Mixtures.

-

Chemsrc. (2025). Methyl 5-formyl-2-methyl-3-furoate | CAS#:81661-26-9.

-

MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.

-

PubChemLite. 5-formyl-2-methylfuran-3-carboxylic acid (C7H6O4).

-

Google Patents. CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.

-

PubChem. Methyl 5-formyl-2-methylfuran-3-carboxylate | C8H8O4 | CID 2779820.

-

Cayman Chemical. (2022). 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORMATION.

-

Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL.

-

ResearchGate. (2025). Selective Synthesis of Formyl‐2‐Furancarboxylic Acid via Enhanced Adsorption of 5‐Hydroxymethylfurfural on Composite Catalysts.

-

NextSDS. 5-formyl-2-methylfuran-3-carboxylic acid — Chemical Substance Information.

-

ChemicalBook. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis.

-

SIELC. (2018). Separation of Furan-3,4-dicarboxylic acid on Newcrom R1 HPLC column.

-

Sigma-Aldrich. Methyl 5-formyl-2-methylfuran-3-carboxylate | 81661-26-9.

-

PMC. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural.

-

Sigma-Aldrich. 5-Methylfuran-3-carboxylic acid | 21984-93-0.

-

Defense Technical Information Center. (2013). Synthesis and Characterization of Furanic Compounds.

-

Google Patents. EP3749656A1 - Separation and purification of furan carboxylates.

-

Google Patents. EP4032881A1 - Method and apparatus for purifying a furan derivative.

-

PMC. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma.

-

PMC. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.

-

ResearchGate. (2021). Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid.

-

Benchchem. (2025). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate.

-

MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

-

E3S Web of Conferences. RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate.

-

MDPI. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells.

-

Sigma-Aldrich. 5-formyl-2-furancarboxylic acid.

-

MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst.

-

PMC. (2018). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system.

-

ARKIVOC. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid - Google Patents [patents.google.com]

- 5. Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst [mdpi.com]

- 7. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

preventing degradation of 5-Formyl-2-methylfuran-3-carboxylic acid during storage

Welcome to the Technical Support Center for 5-Formyl-2-methylfuran-3-carboxylic acid (CAS: 1125-59-3). As a highly functionalized heterocyclic building block, this compound is indispensable in drug discovery and targeted protein degradation research. However, its structural features—specifically the electron-rich furan ring and the highly reactive formyl group—make it uniquely susceptible to environmental degradation.

This guide is engineered to provide researchers with a mechanistic understanding of these vulnerabilities, actionable troubleshooting steps, and self-validating protocols to ensure absolute reagent integrity.

Part 1: Quantitative Stability & Storage Metrics

To prevent degradation, we must first quantify the environmental thresholds that trigger it. The table below summarizes the critical storage parameters and the mechanistic rationale behind each requirement.

| Parameter | Optimal Condition / Metric | Mechanistic Rationale |

| Storage Temperature | 2–8°C (Short-term) -20°C (Long-term) | Reduces the thermal kinetic energy required for radical initiation and propagation during autoxidation. |

| Atmosphere | Argon (preferred) or Nitrogen | Displaces ground-state oxygen ( 3O2 ), preventing the formation of acylperoxy radicals at the formyl group. |

| Light Exposure | 0 Lux (Amber vials / Foil) | Eliminates photon-induced excitation of trace sensitizers that generate highly reactive singlet oxygen ( 1O2 ). |

| Humidity | <10% RH (Desiccated) | Prevents water-catalyzed hydration of the aldehyde, which lowers the activation energy for subsequent oxidation. |

| Shelf-life Estimate | >12 months at -20°C (Argon) | Synergistic suppression of both photooxidation and autoxidation pathways ensures structural fidelity. |

Part 2: Mechanistic Degradation Pathways

Understanding how your compound degrades is the first step in preventing it. 5-Formyl-2-methylfuran-3-carboxylic acid undergoes two primary modes of degradation:

-

Autoxidation of the Formyl Group: The aldehyde is highly prone to radical-mediated autoxidation. Ground-state oxygen reacts with the formyl hydrogen to generate an acylperoxy radical, which ultimately converts the formyl group into a carboxylic acid, yielding 2-methylfuran-3,5-dicarboxylic acid[1, 2].

-

Photooxidation of the Furan Ring: Exposure to ambient light in the presence of oxygen generates singlet oxygen ( 1O2 ). The furan diene system undergoes a [4+2] cycloaddition with 1O2 to form an endoperoxide intermediate, leading to ring-opening and polymerization [3].

Figure 1: Degradation pathways of 5-Formyl-2-methylfuran-3-carboxylic acid.

Part 3: Troubleshooting & FAQs

Q1: My powder has turned from off-white to a yellowish-brown color. Is it still usable? A: Discoloration is a hallmark of furan ring photooxidation and subsequent polymerization. The colored species are extended conjugated systems resulting from the ring-opened endoperoxide intermediates. Action: Do not use the material directly for sensitive coupling reactions. You must perform a 1H -NMR analysis. If the baseline is noisy or broad polymeric peaks are visible, the batch must be recrystallized or discarded.

Q2: 1H -NMR analysis of my stored batch shows a decrease in the aldehyde singlet at ~9.6 ppm and a new broad peak around 12.0 ppm. What happened? A: Your compound has undergone autoxidation. The formyl group has oxidized into a carboxylic acid, converting your starting material into 2-methylfuran-3,5-dicarboxylic acid. This occurs when the storage vial is repeatedly opened to ambient air, allowing ground-state oxygen to initiate a radical chain reaction [1].

Q3: Why is Argon recommended over Nitrogen for purging storage vials? A: While both are inert, Argon is denser than air (~1.78 g/L vs. ~1.22 g/L). When you purge a vial with Argon, it sinks and forms a protective physical blanket directly over the solid compound, effectively displacing the lighter oxygen. Nitrogen tends to mix more readily with ambient air during the sealing process.

Part 4: Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely on assumptions. Use the following self-validating workflows for handling and recovering your compound.

Protocol A: Aliquoting and Inert Gas Storage Workflow

Causality: Repeated freeze-thaw cycles and ambient air exposure exponentially accelerate autoxidation. Aliquoting limits exposure, and Argon displacement terminates the radical initiation step [4].

-

Preparation: Equilibrate the bulk container of 5-Formyl-2-methylfuran-3-carboxylic acid to room temperature in a desiccator before opening. Why: Opening a cold vial causes immediate condensation of atmospheric moisture, catalyzing degradation.

-

Aliquoting: Transfer the required amounts into amber glass vials (to block photon-induced singlet oxygen generation).

-

Purging: Insert an Argon gas line halfway into the vial. Purge with a gentle stream of Argon for 15 seconds.

-

Sealing: Cap the vial tightly while slowly withdrawing the Argon line to maintain positive pressure. Wrap the cap junction with Parafilm.

-